![molecular formula C20H12Cl2O4 B11159930 3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11159930.png)
3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
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Overview
Description
3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C20H12Cl2O4. It is known for its unique structure, which includes a xanthene core substituted with a hydroxy group and a dichlorobenzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the xanthene core and the 3,4-dichlorobenzyl alcohol.
Etherification: The 3,4-dichlorobenzyl alcohol is reacted with the xanthene core under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichlorobenzyl ether moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atoms on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-[(3,4-dichlorobenzyl)oxy]-9H-xanthen-9-one.
Reduction: Formation of 3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-ol.
Substitution: Formation of various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-dichlorobenzyl)oxy]benzaldehyde: Shares the dichlorobenzyl ether moiety but lacks the xanthene core.
4-[(3,4-dichlorobenzyl)oxy]benzaldehyde: Similar structure but with different substitution patterns on the benzene ring.
NITRIC ACID COMPOUND WITH 1-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-3-(1H-IMIDAZOL-1-YL)-2-METHYL-1-PROPANONE: Contains a dichlorobenzyl ether moiety but with additional functional groups
Uniqueness
3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its combination of a xanthene core and a dichlorobenzyl ether moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[(3,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family. Its unique structural features, including a xanthene core and a dichlorobenzyl ether moiety, contribute to its notable biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H12Cl2O4, with a molecular weight of 387.2 g/mol. The compound's structure is characterized by:
- Xanthene Core : A bicyclic structure that is common in many biologically active compounds.
- Dichlorobenzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Hydroxy Group : Increases reactivity and may influence biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent bactericidal effects. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|
Staphylococcus aureus | 0.24 | 0.48 |
Escherichia coli | 3.9 | 7.8 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Growth Factors : Interferes with signaling pathways that promote tumor growth.
- Induction of Apoptosis : Triggers programmed cell death in malignant cells.
- Interaction with Enzymes : Modulates activities of enzymes involved in cancer cell metabolism.
Case Study: Mechanism of Action
A study demonstrated that this compound effectively inhibited the activity of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition led to reduced proliferation rates in various cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Targets enzymes linked to cell growth and survival pathways.
- Receptor Modulation : Alters receptor signaling that regulates inflammation and apoptosis.
Properties
Molecular Formula |
C20H12Cl2O4 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H12Cl2O4/c21-14-6-5-11(7-15(14)22)10-25-12-8-16(23)19-18(9-12)26-17-4-2-1-3-13(17)20(19)24/h1-9,23H,10H2 |
InChI Key |
IDIVRFGIJMXLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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